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Compound of Interest

Compound Name: 3-(2-chloropyridin-4-yl)oxyaniline

Cat. No.: B8567432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the chemical compound 3-((2-

chloropyridin-4-yl)oxy)aniline. Due to the limited availability of data for this specific molecule in

public databases, this guide establishes its putative International Union of Pure and Applied

Chemistry (IUPAC) name and offers a detailed examination of closely related analogs. This

approach provides valuable insights into its potential chemical properties, synthetic routes, and

biological significance. The guide includes a comparative analysis of related compounds, a

hypothetical experimental protocol for its synthesis, and a logical relationship diagram to

contextualize its structural attributes.

IUPAC Name and Synonyms
Based on the principles of IUPAC nomenclature, the most appropriate name for the requested

compound is 3-((2-chloropyridin-4-yl)oxy)aniline.

Parent Compound: Aniline (or benzenamine) is the parent structure.

Substituent: The (2-chloropyridin-4-yl)oxy group is treated as a substituent on the aniline

ring.

Locant: The substituent is attached to the 3rd position (meta-position) of the aniline ring.
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Synonyms:

3-(2-chloropyridin-4-yloxy)benzenamine

m-((2-chloropyridin-4-yl)oxy)aniline

A definitive CAS number for 3-((2-chloropyridin-4-yl)oxy)aniline could not be retrieved from

public chemical databases, suggesting it may be a novel or sparsely documented compound.

Comparative Data of Structurally Similar
Compounds
To infer the potential properties of 3-((2-chloropyridin-4-yl)oxy)aniline, quantitative data for

structurally related compounds are summarized below. These analogs share key structural

features, such as the phenoxy-pyridine or substituted aniline moieties, which can influence

physicochemical and biological properties.

Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

4-((3-Chloropyridazin-

4-yl)oxy)aniline
1415050-22-4 C₁₀H₈ClN₃O 221.64

3-Chloro-4-((5-

chloropyrimidin-2-

yl)oxy)aniline

105355-37-1 C₁₀H₇Cl₂N₃O 272.09

2-(4-

Chlorophenoxy)aniline
2770-11-8 C₁₂H₁₀ClNO 219.67

4-Chloro-3-(pyridin-2-

yl)aniline
879088-41-2 C₁₁H₉ClN₂ 204.66

Experimental Protocols: A Plausible Synthetic Route
While a specific, validated experimental protocol for the synthesis of 3-((2-chloropyridin-4-

yl)oxy)aniline is not available in the cited literature, a plausible synthetic route can be proposed
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based on established methods for diaryl ether synthesis, such as the Ullmann condensation or

nucleophilic aromatic substitution.

Hypothetical Synthesis via Ullmann-Type Condensation
This method involves the copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

Detailed Methodology:

Reactant Preparation: In a clean, dry reaction vessel, dissolve 3-aminophenol (1.0

equivalent) and a suitable copper catalyst (e.g., copper(I) iodide, 0.1 equivalents) in a high-

boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO).

Addition of Base: Add a strong base, such as potassium carbonate or cesium carbonate (2.0

equivalents), to the mixture to deprotonate the phenolic hydroxyl group.

Addition of Aryl Halide: To the resulting mixture, add 2,4-dichloropyridine (1.1 equivalents).

Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and

maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction

progress should be monitored by thin-layer chromatography (TLC) or high-performance

liquid chromatography (HPLC).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature

and quench with water. Extract the aqueous phase with an organic solvent such as ethyl

acetate. The combined organic layers should be washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product can then be

purified by column chromatography on silica gel to yield the desired 3-((2-chloropyridin-4-

yl)oxy)aniline.

Mandatory Visualizations
Logical Relationship Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8567432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the structural relationship between the target compound, 3-

((2-chloropyridin-4-yl)oxy)aniline, and its closely related analogs for which data has been

presented. This visualization helps in understanding the structural context and potential for

property inference.

Structural Relationship of 3-((2-chloropyridin-4-yl)oxy)aniline and Analogs

Structurally Related Analogs

3-((2-chloropyridin-4-yl)oxy)aniline
(Target Compound)

4-((3-Chloropyridazin-4-yl)oxy)aniline
- Different heterocycle (pyridazine)

- Different substitution pattern

Similar core structure

3-Chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline
- Different heterocycle (pyrimidine)

- Additional chloro substituent on aniline

Similar core structure

2-(4-Chlorophenoxy)aniline
- Lacks pyridine nitrogen

- Different substitution pattern

Shares phenoxy-aniline motif

4-Chloro-3-(pyridin-2-yl)aniline
- Direct C-C bond instead of ether linkage

- Different substitution pattern

Shares substituted aniline and pyridine motifs

Click to download full resolution via product page

Caption: Logical relationship of the target compound and its analogs.

This in-depth technical guide provides a foundational understanding of 3-((2-chloropyridin-4-

yl)oxy)aniline by establishing its formal nomenclature and leveraging data from related

compounds to infer its characteristics. The proposed synthetic protocol offers a practical

starting point for its laboratory preparation. This information is intended to support further

research and development activities involving this and similar chemical entities.

To cite this document: BenchChem. [In-Depth Technical Guide: 3-((2-chloropyridin-4-
yl)oxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8567432#3-2-chloropyridin-4-yl-oxyaniline-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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